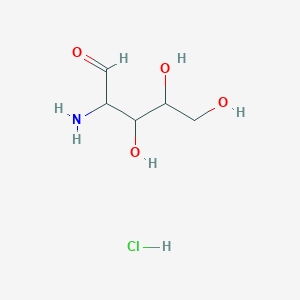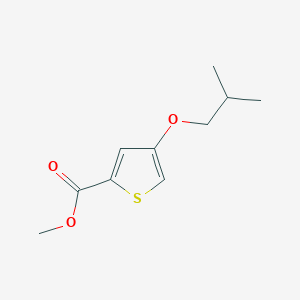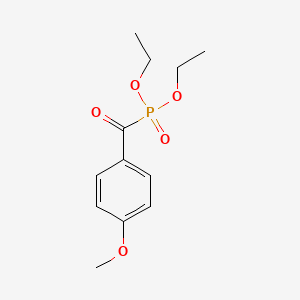
2-Amino-2-deoxy-L-arabinose hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-deoxy-L-arabinose hydrochloride is a pharmacological compound known for its antitumor and immunomodulatory properties. It is a monosaccharide derivative with the molecular formula C5H11NO4.HCl and a molecular weight of 185.61 g/mol. This compound has gained attention due to its potential therapeutic applications, particularly in oncology and immunotherapy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxy-L-arabinose hydrochloride typically involves the chemical modification of L-arabinose. One common method includes the reduction of L-arabinose to L-arabinitol, followed by selective oxidation to yield 2-Amino-2-deoxy-L-arabinose. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may utilize microbial and enzymatic strategies. These methods offer advantages over traditional chemical synthesis, such as higher specificity and lower environmental impact. For instance, microbial biotransformation and enzymatic catalysis can be employed to convert L-arabinose to the desired product .
化学反応の分析
Types of Reactions: 2-Amino-2-deoxy-L-arabinose hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 2-Amino-2-deoxy-L-arabinose, which can be further utilized in different applications .
科学的研究の応用
2-Amino-2-deoxy-L-arabinose hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker.
Medicine: Its antitumor and immunomodulatory properties make it a candidate for cancer therapy and immunotherapy.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 2-Amino-2-deoxy-L-arabinose hydrochloride involves the inhibition of fucosyltransferase, an enzyme crucial for the formation of Lewis X antigen. By inhibiting this enzyme, the compound can interfere with cell signaling pathways and immune responses, making it effective in treating malignancies and immunological conditions .
類似化合物との比較
特性
分子式 |
C5H12ClNO4 |
|---|---|
分子量 |
185.60 g/mol |
IUPAC名 |
2-amino-3,4,5-trihydroxypentanal;hydrochloride |
InChI |
InChI=1S/C5H11NO4.ClH/c6-3(1-7)5(10)4(9)2-8;/h1,3-5,8-10H,2,6H2;1H |
InChIキー |
DRUSHUBYTZTXOS-UHFFFAOYSA-N |
正規SMILES |
C(C(C(C(C=O)N)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}oxetan-3-amine](/img/structure/B12070603.png)



![[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070616.png)
![5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B12070622.png)


![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)


![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)

